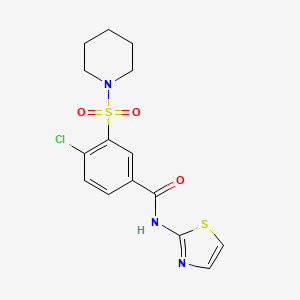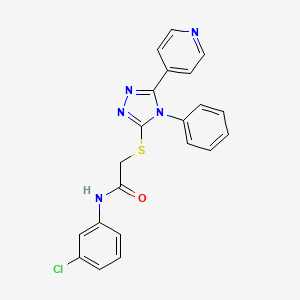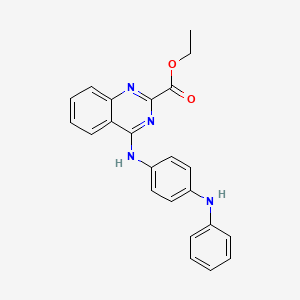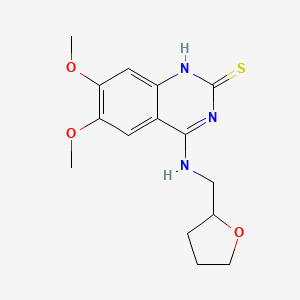
6,7-dimethoxy-4-(2-oxolanylmethylamino)-1H-quinazoline-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-dimethoxy-4-(2-oxolanylmethylamino)-1H-quinazoline-2-thione is a member of quinazolines.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis Process : A study detailed the synthesis of related quinazoline derivatives from starting materials like 2-amino-4,5-dimethoxybenzoic acid through processes such as cyclization, chlorination, and substitution (Liu Hai-bin, 2011).
- Intermediate in Drug Synthesis : Quinazoline derivatives have been used as intermediates in the synthesis of drugs like Doxazosin, Terazosin, and Prazosin, with research indicating various methods to produce these compounds (Zheng Xiao-hui, 2011).
Biological Activities
- Anticancer Activity : Some quinazoline derivatives have demonstrated anti-cancer activity against certain cell lines, suggesting potential therapeutic applications (Li Bao-lin, 2011).
- Antimalarial Potential : A variety of 6,7-dimethoxyquinazoline derivatives have been synthesized and evaluated for their antimalarial activity, identifying promising leads for antimalarial drug development (Yuki Mizukawa et al., 2021).
- Antimicrobial and Anti-inflammatory Properties : Novel quinazoline derivatives have been synthesized and shown to possess antimicrobial and anti-inflammatory properties, indicating their potential in therapeutic applications (Asmaa E Kassab et al., 2016).
Pharmaceutical Applications
- Development of Antitubercular Agents : Research has identified novel 4-anilinoquinolines and 4-anilinoquinazolines as inhibitors of Mycobacterium tuberculosis, with potential as antitubercular agents (Christopher R M Asquith et al., 2019).
Chemical Properties and Synthesis
- Chemical Structure Analysis : The molecular structure of related compounds has been characterized using techniques like NMR and MS, providing insights into their chemical properties and potential applications (C. Lai et al., 1997).
Eigenschaften
Produktname |
6,7-dimethoxy-4-(2-oxolanylmethylamino)-1H-quinazoline-2-thione |
|---|---|
Molekularformel |
C15H19N3O3S |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
6,7-dimethoxy-4-(oxolan-2-ylmethylamino)-1H-quinazoline-2-thione |
InChI |
InChI=1S/C15H19N3O3S/c1-19-12-6-10-11(7-13(12)20-2)17-15(22)18-14(10)16-8-9-4-3-5-21-9/h6-7,9H,3-5,8H2,1-2H3,(H2,16,17,18,22) |
InChI-Schlüssel |
CTYSCOMGJSFQHS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(=NC(=S)N2)NCC3CCCO3)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[[[(1-Oxo-2,2-diphenylethyl)amino]-sulfanylidenemethyl]amino]benzoic acid](/img/structure/B1225860.png)
![4-Methyl-3-(4-morpholinylsulfonyl)benzoic acid [3-[[oxo(thiophen-2-yl)methyl]amino]phenyl] ester](/img/structure/B1225861.png)
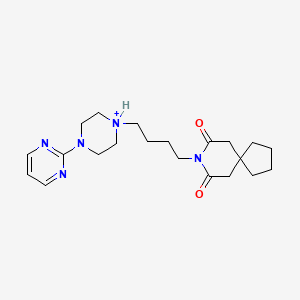
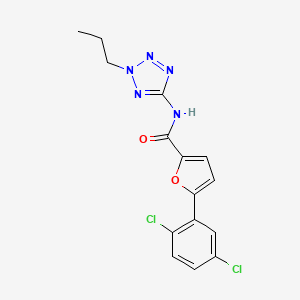
![5-[(3-Methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-1-yl)oxymethyl]-2-furancarboxylic acid methyl ester](/img/structure/B1225869.png)
![2-[N-(benzenesulfonyl)-2-chloro-5-(trifluoromethyl)anilino]-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B1225870.png)
![2-[(2-propyl-4-quinazolinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B1225871.png)
![7-[(2-Chloro-6-fluorophenyl)methyl]-1,3-dimethyl-8-(1-piperidinylmethyl)purine-2,6-dione](/img/structure/B1225874.png)
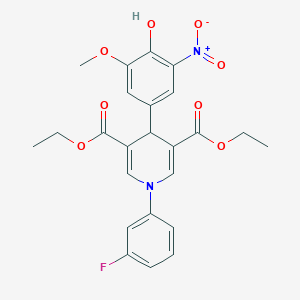
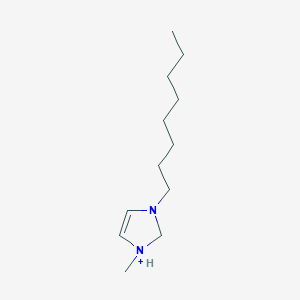
![N-(2-methylpropyl)-1-[(4-phenylmethoxyphenyl)methyl]-4-piperidinecarboxamide](/img/structure/B1225878.png)
